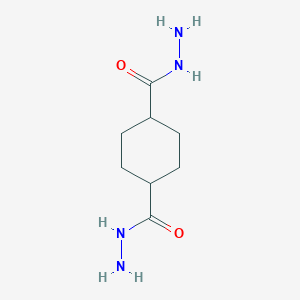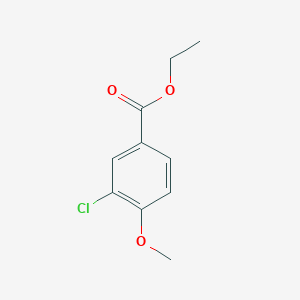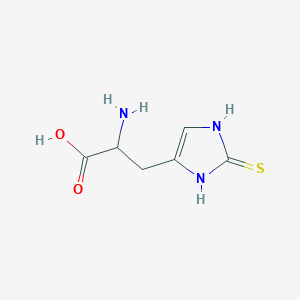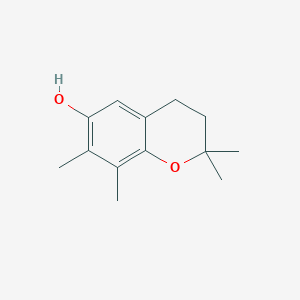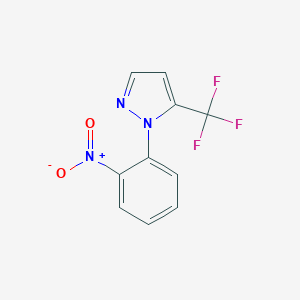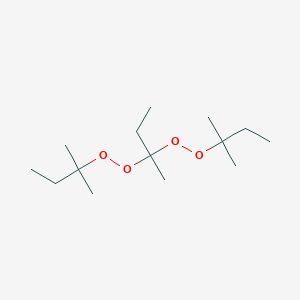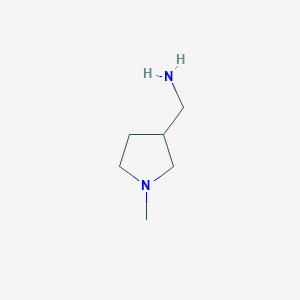
4-Nitrophenyl diphenylphosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl diphenylphosphinate, also known as NPDPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of organophosphorus compounds and is widely used in various fields, including biochemistry, pharmacology, and material science.
作用机制
The mechanism of action of 4-Nitrophenyl diphenylphosphinate involves the inhibition of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, 4-Nitrophenyl diphenylphosphinate leads to an accumulation of acetylcholine, which results in the overstimulation of the nervous system and can lead to various physiological effects such as muscle spasms, respiratory failure, and even death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Nitrophenyl diphenylphosphinate are mainly attributed to its inhibition of acetylcholinesterase. In vitro studies have shown that 4-Nitrophenyl diphenylphosphinate can inhibit acetylcholinesterase activity in a dose-dependent manner. In vivo studies have shown that 4-Nitrophenyl diphenylphosphinate can induce various physiological effects such as tremors, convulsions, and respiratory failure in animals. However, the effects of 4-Nitrophenyl diphenylphosphinate on humans are still unclear, and further studies are needed to determine its toxicity and potential health hazards.
实验室实验的优点和局限性
The advantages of using 4-Nitrophenyl diphenylphosphinate in lab experiments include its high purity, stability, and reproducibility. 4-Nitrophenyl diphenylphosphinate is a well-characterized compound that can be easily synthesized and purified, making it an ideal substrate for studying the mechanism of action of acetylcholinesterase. However, the limitations of using 4-Nitrophenyl diphenylphosphinate in lab experiments include its potential toxicity and health hazards, which require specialized equipment and expertise in handling and synthesizing organophosphorus compounds.
未来方向
There are several future directions for the research and development of 4-Nitrophenyl diphenylphosphinate. One potential direction is the development of novel inhibitors of acetylcholinesterase based on the structure of 4-Nitrophenyl diphenylphosphinate. Another direction is the synthesis of functional materials based on the precursor properties of 4-Nitrophenyl diphenylphosphinate. Additionally, further studies are needed to determine the toxicity and potential health hazards of 4-Nitrophenyl diphenylphosphinate and other organophosphorus compounds. Overall, the research and development of 4-Nitrophenyl diphenylphosphinate have significant implications for various fields and have the potential to lead to new discoveries and innovations.
合成方法
The synthesis of 4-Nitrophenyl diphenylphosphinate can be achieved through several methods, including the reaction of diphenylphosphinic acid with 4-nitrophenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. Another method involves the reaction of diphenylphosphinic acid with 4-nitrophenyl chloroformate in the presence of triethylamine. The synthesis of 4-Nitrophenyl diphenylphosphinate requires specialized equipment and expertise in handling and synthesizing organophosphorus compounds.
科学研究应用
4-Nitrophenyl diphenylphosphinate has been extensively used in scientific research due to its potential applications in various fields. In biochemistry, 4-Nitrophenyl diphenylphosphinate is used as a substrate for the enzyme acetylcholinesterase, which plays a crucial role in the regulation of neurotransmitters. In pharmacology, 4-Nitrophenyl diphenylphosphinate is used as a model compound for studying the mechanism of action of organophosphate compounds, which are widely used as insecticides and nerve agents. In material science, 4-Nitrophenyl diphenylphosphinate is used as a precursor for the synthesis of various functional materials such as phosphorescent materials and OLEDs.
属性
CAS 编号 |
10259-20-8 |
|---|---|
分子式 |
C18H14NO4P |
分子量 |
339.3 g/mol |
IUPAC 名称 |
1-diphenylphosphoryloxy-4-nitrobenzene |
InChI |
InChI=1S/C18H14NO4P/c20-19(21)15-11-13-16(14-12-15)23-24(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H |
InChI 键 |
DQBVHFNRUKVDBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
同义词 |
4-nitrophenyl-DPP O-4-(nitrophenyl)diphenyl phosphinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



